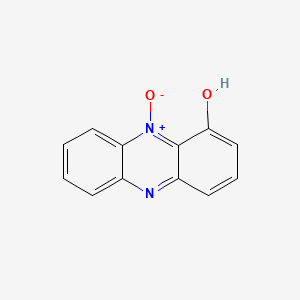
germanium disodium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium disodium trioxide, also known as sodium germanate, is an inorganic compound with the chemical formula Na₂GeO₃. It is a colorless solid that is primarily used in the synthesis of other germanium compounds. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germanium disodium trioxide can be prepared by the fusion of germanium dioxide (GeO₂) with sodium hydroxide (NaOH) at high temperatures. The reaction is as follows: [ 2 \text{NaOH} + \text{GeO}_2 \rightarrow \text{Na}_2\text{GeO}_3 + \text{H}_2\text{O} ] An intermediate in this reaction is the protonated derivative NaHGeO₃, which is a water-soluble salt .
Industrial Production Methods: In industrial settings, this compound is produced through similar high-temperature fusion processes. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The compound is then purified and processed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Germanium disodium trioxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to elemental germanium under specific conditions.
Substitution: It can participate in substitution reactions with other metal salts to form different germanates.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Requires reducing agents like hydrogen gas or carbon.
Substitution: Involves reacting with metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO₂)
Reduction: Elemental germanium (Ge)
Substitution: Various metal germanates depending on the reacting metal salt.
Wissenschaftliche Forschungsanwendungen
Germanium disodium trioxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other germanium compounds.
Industry: Utilized in the production of semiconductors, optical devices, and catalysts.
Wirkmechanismus
The mechanism of action of germanium disodium trioxide involves its interaction with biological molecules and cellular pathways. It is known to modulate immune responses, reduce inflammation, and exhibit antioxidant properties. The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium Silicate (Na₂SiO₃): Structurally analogous to germanium disodium trioxide, consisting of polymeric anions made up of vertex-sharing tetrahedra.
Sodium Stannate (Na₂SnO₃): Similar in structure and properties, used in similar industrial applications.
Uniqueness: this compound is unique due to its specific chemical properties and applications in high-tech fields such as optoelectronics and biomedicine. Its ability to form stable compounds with various elements makes it a valuable material for research and industrial applications .
Eigenschaften
CAS-Nummer |
12025-19-3 |
|---|---|
Molekularformel |
GeNa2O3 |
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
disodium;germanium(4+);oxygen(2-) |
InChI |
InChI=1S/Ge.2Na.3O/q+4;2*+1;3*-2 |
InChI-Schlüssel |
VYYDJKOKJKHDQC-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ge+4] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ge+4] |
Synonyme |
germanium disodium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[(2S,3R,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577246.png)
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)

![[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate](/img/structure/B577249.png)



![(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one](/img/structure/B577257.png)




